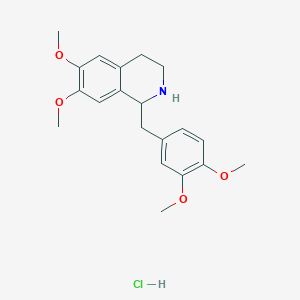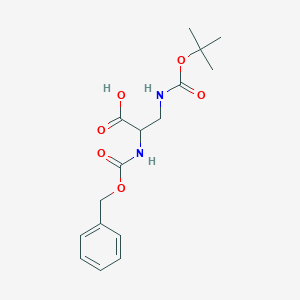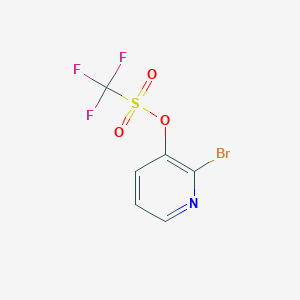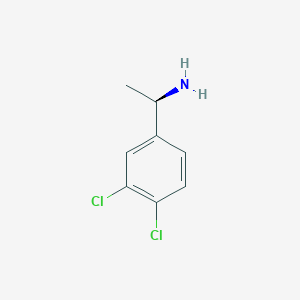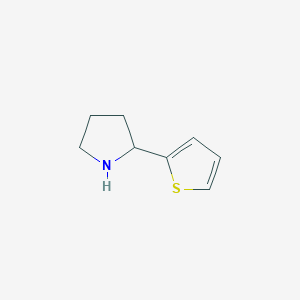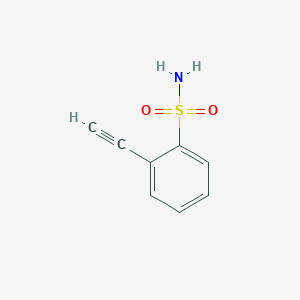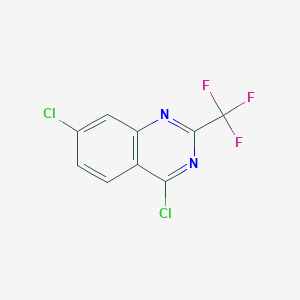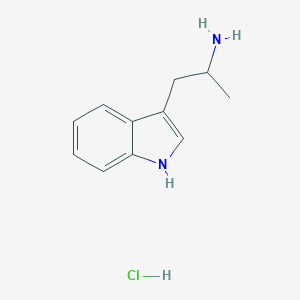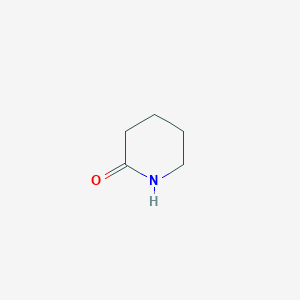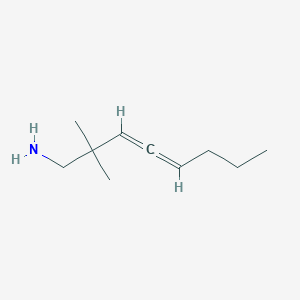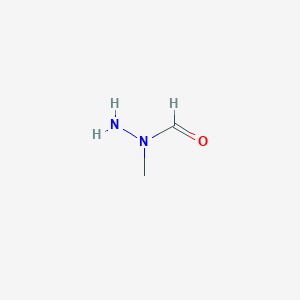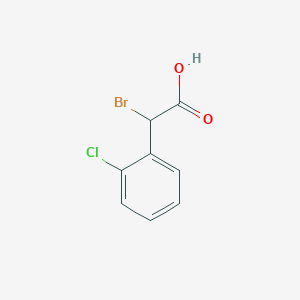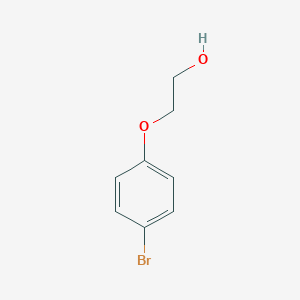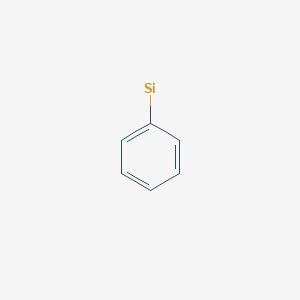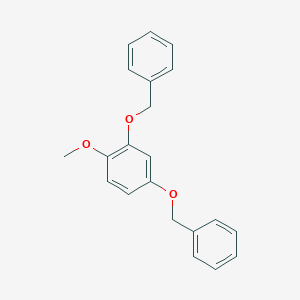
1-Methoxy-2,4-bis(phenylmethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-2,4-bis(phenylmethoxy)benzene, commonly known as Bisbenzylisoquinoline Alkaloid, is a naturally occurring compound found in various plant species. It has gained significant attention in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 1-Methoxy-2,4-bis(phenylmethoxy)benzene is not fully understood. However, studies have suggested that it may act through various pathways, including the inhibition of pro-inflammatory cytokines, modulation of neurotransmitter receptors, and induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-Methoxy-2,4-bis(phenylmethoxy)benzene has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and modulating neurotransmitter receptors.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Methoxy-2,4-bis(phenylmethoxy)benzene in lab experiments include its natural origin, low toxicity, and potential therapeutic properties. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 1-Methoxy-2,4-bis(phenylmethoxy)benzene. These include investigating its potential as a natural antioxidant and neuroprotective agent, exploring its effects on various neurotransmitter systems, and studying its potential as a therapeutic agent for various inflammatory and neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion:
1-Methoxy-2,4-bis(phenylmethoxy)benzene is a naturally occurring compound with potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
1-Methoxy-2,4-bis(phenylmethoxy)benzene can be synthesized through various methods, including the condensation reaction of o-methoxybenzaldehyde and 1,2-diphenylethane-1,2-dione or the cyclization reaction of 2-bromo-1-methoxy-4-(phenylmethoxy)benzene with sodium hydride. The synthesized compound can be purified through column chromatography or recrystallization.
Applications De Recherche Scientifique
1-Methoxy-2,4-bis(phenylmethoxy)benzene has been studied for its potential therapeutic properties, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been investigated for its effects on the central nervous system, such as its ability to inhibit dopamine transporter and modulate serotonin receptors. Additionally, it has been shown to have potential as a natural antioxidant and neuroprotective agent.
Propriétés
Numéro CAS |
6383-02-4 |
|---|---|
Nom du produit |
1-Methoxy-2,4-bis(phenylmethoxy)benzene |
Formule moléculaire |
C21H20O3 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
1-methoxy-2,4-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C21H20O3/c1-22-20-13-12-19(23-15-17-8-4-2-5-9-17)14-21(20)24-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 |
Clé InChI |
SOUJDBXWBHIGNG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
SMILES canonique |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Synonymes |
2,4-bis(Benzyloxy)-1-methoxybenzene; (((4-Methoxy-1,3-phenylene)bis(oxy))bis(methylene))dibenzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



